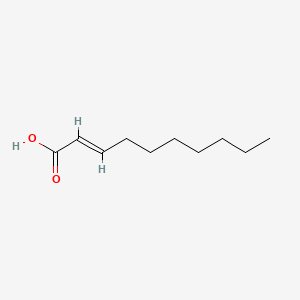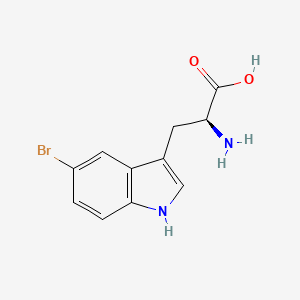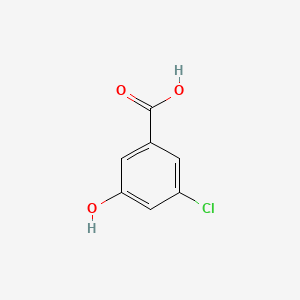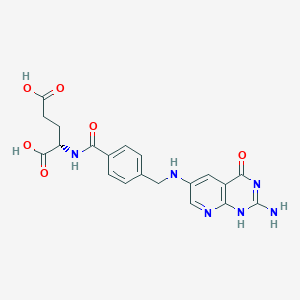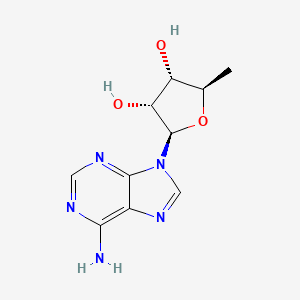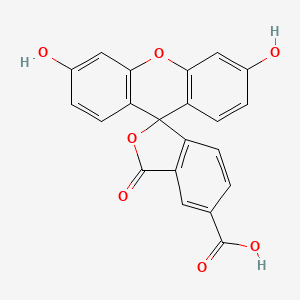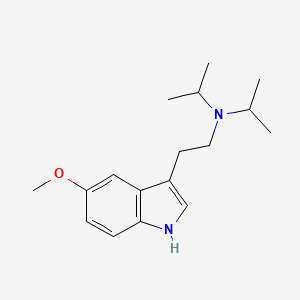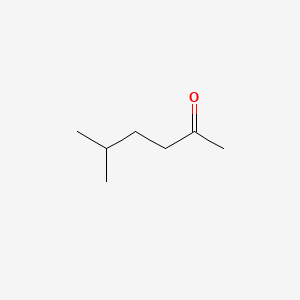
Uca 1064-A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uca 1064-A is an azasteroid compound known for its unique structure and biological activity.
Preparation Methods
The synthesis of Uca 1064-A involves several steps, starting from readily available steroid precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
Uca 1064-A undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Uca 1064-A has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infections and other diseases.
Industry: It may be used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Uca 1064-A involves the inhibition of specific enzymes and pathways in microorganisms. For example, it has been shown to inhibit ergosterol synthesis in fungi, leading to the accumulation of sterol intermediates and disruption of cell membrane integrity . This inhibition is achieved through the specific binding of the compound to the enzyme responsible for the reduction of the sterol C-14 (15) double bond .
Comparison with Similar Compounds
Uca 1064-A can be compared with other azasteroid compounds, such as:
Azasterol: Similar in structure but with different functional groups.
Homocholesta-8,14-dien-3beta-ol: Lacks the aza and methylene groups, resulting in different biological activity.
Properties
CAS No. |
50686-98-1 |
|---|---|
Molecular Formula |
C28H45NO |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
(6aS,8S,10aS,12aR)-10a,12a-dimethyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol |
InChI |
InChI=1S/C28H45NO/c1-18(2)19(3)7-8-20(4)24-13-16-29-26-23-10-9-21-17-22(30)11-14-27(21,5)25(23)12-15-28(24,26)6/h18,20-22,24,30H,3,7-17H2,1-2,4-6H3/t20?,21-,22-,24?,27-,28+/m0/s1 |
InChI Key |
JZFNKAMRJSGWIF-QXQLARFDSA-N |
Isomeric SMILES |
CC(C)C(=C)CCC(C)C1CCN=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)C(=C)CCC(C)C1CCN=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCN=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
15-aza-24-methylene-8,14-cholestadiene-3 beta-ol 15-aza-24-methylene-D-homocholestadienol 15-azasterol A 25822B A-25822B A25822B A25822B, (3beta)-isomer homoazasterol UCA 1064-A UCA-1064-A UCA1064-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


